
3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one
Overview
Description
3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is known for its valuable biological and pharmaceutical properties, making it a subject of interest for many organic and pharmaceutical chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one can be achieved through various methods. This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolite H-BEA .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Hydrogenation and Demethylation
Catalytic hydrogenation and BCl₃-mediated demethylation are critical for modifying substituents:
Example :
- Hydrogenation of 3-benzylchroman-4-one intermediates removes the benzyl group under high-pressure H₂, yielding derivatives with enhanced solubility .
Oxidation and Reduction Reactions
The compound undergoes redox reactions at its hydroxyl and ketone groups:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | KMnO₄, acidic or alkaline medium | Quinone derivatives . |
Reduction | NaBH₄, LiAlH₄ | Alcohol intermediates . |
Key Insight :
- Oxidation of the 6,7-dihydroxy groups forms ortho-quinones, which are reactive intermediates in further coupling reactions .
Substitution Reactions
Mannich Reaction :
- Conditions : Formaldehyde + secondary amine (e.g., morpholine) in ethanol/methanol at 25–60°C .
- Outcome : Introduces aminoalkyl groups at the hydroxyl positions, enhancing biological activity .
Alkylation/Esterification :
- Reagents : Alkyl halides or acyl chlorides.
- Example : Benzylation of hydroxyl groups using benzyl bromide under basic conditions improves lipophilicity .
Stability and Degradation
Comparative Reactivity
A comparison with structurally similar coumarins highlights substituent effects:
Compound | Reactivity with BCl₃ | Hydrogenation Efficiency |
---|---|---|
3-Benzyl-6,7-dihydroxy-4-methylcoumarin | High (selective demethylation) | Moderate (benzyl group removal) |
4-Methyl-7-hydroxycoumarin | Low | High |
Scientific Research Applications
Synthesis of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one
The synthesis of this compound typically involves the condensation of appropriate starting materials. The methodology often includes:
- Starting Materials : Benzyl derivatives and hydroxylated coumarin.
- Reaction Conditions : Commonly carried out under reflux conditions in organic solvents.
This synthetic approach allows for the modification of the coumarin structure to enhance biological activity or create new derivatives for further study.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related damage in cells, which is linked to various diseases such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that coumarin derivatives, including this compound, exhibit anti-inflammatory effects. In experimental models, these compounds have been reported to reduce inflammation markers significantly compared to standard anti-inflammatory drugs like Diclofenac .
Anticancer Properties
The compound has also been studied for its potential anticancer effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting key survival pathways in cancer cells . The structure–activity relationship studies suggest that modifications at specific positions can enhance its potency against various cancer types.
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications in:
Cancer Therapy
Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth, this compound may be developed as a chemotherapeutic agent or adjuvant therapy in cancer treatment.
Treatment of Inflammatory Diseases
The anti-inflammatory properties make it a candidate for treating conditions characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Applications
The antioxidant properties suggest potential use in neuroprotective therapies aimed at conditions like Alzheimer's disease, where oxidative stress plays a significant role.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds such as:
4-methyl-7-hydroxycoumarin: Known for its anticoagulant properties.
6,7-dihydroxy-4-methyl-2H-chromen-2-one: Exhibits potent antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Biological Activity
3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, has garnered attention due to its diverse biological activities. This compound is characterized by its chromenone structure and exhibits significant pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.
Overview of Coumarins
Coumarins are naturally occurring compounds known for their wide range of biological activities, including anticoagulant, anti-inflammatory, and antioxidant effects. The specific structure of this compound contributes to its unique biological profile.
Inhibition of Myeloperoxidase Activity
One notable property of this compound is its ability to inhibit myeloperoxidase (MPO) activity. MPO plays a crucial role in the inflammatory response by producing reactive oxygen species (ROS). The inhibition of MPO can lead to reduced oxidative stress and inflammation in various tissues.
Antioxidant Activity
The compound exhibits strong antioxidant properties, which protect cells from oxidative damage. This is particularly important in conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .
Cellular Effects
Research indicates that this coumarin derivative influences cellular processes by modulating signaling pathways and gene expression. For instance, it has been shown to affect the expression of pro-inflammatory cytokines like IL-6, thereby potentially mitigating inflammatory responses .
Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound involve its interaction with various biomolecules:
- Enzyme Inhibition : The compound binds to the active sites of enzymes such as MPO, leading to a decrease in their catalytic activity.
- Gene Regulation : It modulates the expression of genes involved in inflammation and oxidative stress response.
- Subcellular Localization : The localization within specific cellular compartments enhances its efficacy in exerting biological effects .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various cell lines:
- Cell Viability Tests : Toxicity assays on Vero cells indicated that the compound is non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for potential therapeutic applications .
Concentration (μg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | >90 |
50 | >80 |
100 | ~70 |
Structure-Activity Relationship (SAR)
Studies have explored the SAR of coumarins, including this compound. Variations in substituents on the chromenone ring significantly affect biological activity. For instance, modifications at the hydroxyl positions can enhance antioxidant capacity and enzyme inhibition .
Comparative Analysis
When compared to similar compounds like 4-methyl-7-hydroxycoumarin and 6,7-dihydroxy-4-methylcoumarin, this compound exhibits distinct biological activities due to its unique substitution pattern:
Compound | Antioxidant Activity | Anti-inflammatory Activity |
---|---|---|
3-Benzyl-6,7-dihydroxy-4-methyl-coumarin | High | Moderate |
4-Methyl-7-hydroxycoumarin | Moderate | High |
6,7-Dihydroxy-4-methylcoumarin | High | High |
Properties
IUPAC Name |
3-benzyl-6,7-dihydroxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,18-19H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSBZRWRGBQMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585886 | |
Record name | 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23368-41-4 | |
Record name | 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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